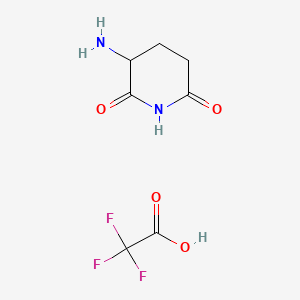

3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate is a chemical compound with the molecular formula C7H9F3N2O4 and a molecular weight of 242.153. It is a derivative of piperidinedione and is often used in organic synthesis and biochemical research . This compound is known for its stability at room temperature and its solubility in organic solvents such as alcohols and ketones .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate typically involves multiple steps. One common method is the reaction of 3-Amino-2,6-piperidinedione with 2,2,2-Trifluoroacetic acid. The reaction conditions often require controlled temperatures and the use of organic solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, often using hydrogenation techniques.

Substitution: Substitution reactions are common, where functional groups on the piperidinedione ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon are often used in reduction reactions.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.

Industry: The compound is used in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include enzymatic reactions where the compound binds to the active site of the enzyme, altering its activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,6-Dioxo-3-piperidinaminium trifluoroacetate

- 3-Amino-6-hydroxy-4,5-dihydro-2 (3H)-pyridinone trifluoroacetate

Uniqueness

3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate is unique due to its specific trifluoroacetate group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications where these properties are advantageous .

Biologische Aktivität

3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate (commonly referred to as 3-Amino-2,6-piperidinedione TFA) is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals, particularly thalidomide and its derivatives. Thalidomide is known for its immunomodulatory and anti-inflammatory properties, making the study of its precursors essential for understanding their biological activities and potential therapeutic applications.

- Molecular Formula : C7H9F3N2O4

- Molecular Weight : Approximately 242.15 g/mol

- Structure : The trifluoroacetate moiety enhances the compound's solubility and stability in various solvents, which is crucial for its biological activity.

Biological Mechanisms and Activities

The biological activity of 3-Amino-2,6-piperidinedione TFA primarily stems from its role as a precursor in the synthesis of thalidomide. This compound exhibits several biological activities:

- Immunomodulation : Thalidomide is recognized for its ability to modulate immune responses. It has been used in the treatment of multiple myeloma and leprosy due to its ability to inhibit tumor necrosis factor-alpha (TNF-α) production.

- Antiproliferative Effects : Studies have shown that compounds with similar piperidine structures can induce apoptosis in cancer cells. For example, related piperidones have demonstrated cytotoxic effects on various human cancer cell lines, including breast and colon cancers .

- Proteasome Inhibition : Some derivatives of piperidinediones act as proteasome inhibitors, leading to increased levels of polyubiquitinated proteins and subsequent induction of apoptosis in cancer cells .

Interaction with Biological Targets

Research indicates that 3-Amino-2,6-piperidinedione TFA interacts with multiple biological targets, which are critical for understanding its pharmacological profile:

- Cell Signaling Pathways : The compound influences pathways related to oxidative stress response and cellular metabolism. It has been shown to enhance the expression of genes involved in these pathways.

- Enzyme Modulation : It can interact with key metabolic enzymes, altering metabolite levels and overall metabolic flux within cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-Amino-2,6-piperidinedione TFA, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-2,6-piperidinedione | C5H8N2O2 | Lacks trifluoroacetate moiety; simpler structure |

| Thalidomide | C13H10N2O4 | Known for teratogenic effects; strong immunomodulator |

| 3-Aminopiperidine-2,6-dione | C5H8N2O2 | Similar backbone but without trifluoromethyl group |

| 4-Amino-1-piperidinone | C6H12N2O | Different functional groups; used in analgesics |

The trifluoroacetate group in 3-Amino-2,6-piperidinedione TFA enhances its solubility and reactivity compared to other similar compounds, making it particularly valuable in pharmaceutical applications where bioavailability is crucial.

Case Studies and Research Findings

Recent studies have highlighted the potential of piperidine-derived compounds in cancer therapy:

- Cytotoxicity Studies : Two novel piperidone compounds were tested for their cytotoxic effects on various human cancer cell lines. These studies revealed that both compounds induced apoptosis via reactive oxygen species (ROS) accumulation and mitochondrial depolarization .

- Biosynthetic Pathways : Research into microbial biosynthesis has shown that enzymes can convert L-glutamine into intermediates like 3-Amino-2,6-piperidinedione TFA. This biocatalytic approach offers a sustainable method for producing pharmaceutical intermediates .

Eigenschaften

IUPAC Name |

3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.C2HF3O2/c6-3-1-2-4(8)7-5(3)9;3-2(4,5)1(6)7/h3H,1-2,6H2,(H,7,8,9);(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLMYDDAHXTLLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10703398 |

Source

|

| Record name | Trifluoroacetic acid--3-aminopiperidine-2,6-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131052-72-7 |

Source

|

| Record name | Trifluoroacetic acid--3-aminopiperidine-2,6-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.